molecular formula C7H3Cl4F B1594098 1-Chloro-3-fluoro-2-(trichloromethyl)benzene CAS No. 84473-83-6

1-Chloro-3-fluoro-2-(trichloromethyl)benzene

Cat. No. B1594098
CAS RN: 84473-83-6
M. Wt: 247.9 g/mol
InChI Key: PNAGDDZKFJHOOK-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-(trichloromethyl)benzene is a chemical compound with the molecular formula C7H3ClF4 . It has an average mass of 198.545 Da and a monoisotopic mass of 197.985947 Da . It is also known by other names such as 1-Chlor-2-fluor-3-(trifluormethyl)benzol in German, 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene in English, and 1-Chloro-2-fluoro-3-(trifluorométhyl)benzène in French .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene consists of a benzene ring with chlorine, fluorine, and trichloromethyl groups attached to it . The exact arrangement of these groups on the benzene ring can influence the properties of the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 148.4±35.0 °C at 760 mmHg . The vapour pressure is 5.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 36.9±3.0 kJ/mol . The flash point is 48.7±19.4 °C . The index of refraction is 1.433 . The molar refractivity is 36.1±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Spectroscopic Analysis and Theoretical Calculations

Mass-analyzed-threshold-ionization (MATI) Spectroscopy : This application involves using two-color resonant mass-analyzed threshold ionization (MATI) spectroscopy to investigate the ionic properties of halogenated benzene derivatives, specifically 1,3-dichloro-2-fluorobenzene and 1,3-fluoro-2-chlorobenzene. Through MATI spectra, adiabatic ionization energies and vibrational modes of these compounds are determined, with quantum chemical calculations (DFT and TDDFT) supporting the findings. This study lays groundwork for understanding the electronic states and ionic behavior of similar halogenated benzenes, including 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, by comparison Krüger et al., 2015.

Chemical Synthesis and Reactivity

Direct Iodination of Sterically Hindered Benzenes : In another application, the process of selectively and effectively iodinating benzene derivatives bearing bulky alkyl groups using elemental iodine demonstrates the reactivity of substituted benzenes towards halogenation. This method showcases the potential of halogenated benzene derivatives, such as 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, in organic synthesis, highlighting their role in introducing iodine atoms at specific positions on the benzene ring Stavber et al., 2002.

Photodehalogenation and Intermediate Generation

Photodehalogenation of Silylated and Stannylated Phenyl Halides : Research on the photodehalogenation of fluoro or chlorobenzene derivatives indicates the generation of phenyl cations and potentially benzyne intermediates. These findings are pertinent to understanding the photophysics and chemical reactivity of halogenated benzenes, including 1-Chloro-3-fluoro-2-(trichloromethyl)benzene. The study emphasizes the importance of substituents in determining the product distribution and introduces a method for designing less phototoxic fluorinated drugs Protti et al., 2012.

Acidicity and Substituent Effects

Gas Phase Acidity of Oligofluorobenzenes and Oligochlorobenzenes : Investigating the deprotonation energies of benzene and its halogenated derivatives, this study provides insight into the effects of fluorine and chlorine substituents on acidity. Understanding these effects is crucial for applications involving acid-base reactions and could relate to the chemical behavior of 1-Chloro-3-fluoro-2-(trichloromethyl)benzene in various environments Hyla-Kryspin et al., 2005.

Catalysis and Synthesis Enhancement

1,3,5-Tris(hydrogensulfato) Benzene as a Catalyst : Demonstrating the catalytic potential of halogenated benzene derivatives, 1,3,5-Tris(hydrogensulfato) benzene, derived from similar processes that might involve 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, was used efficiently in the synthesis of bis(pyrazol-5-ols). This application underscores the utility of halogenated benzenes in catalyzing the synthesis of complex organic compounds Karimi-Jaberi et al., 2012.

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-6-fluorobenzotrichloride are currently unknown. The compound is a halogenated derivative of benzoic acid , which suggests it may interact with similar biological targets as other benzoic acid derivatives.

Mode of Action

As a halogenated derivative of benzoic acid , it may share some of the properties of other benzoic acid derivatives, which are known to interact with various enzymes and receptors.

Biochemical Pathways

Given its structural similarity to benzoic acid , it may affect similar biochemical pathways Benzoic acid derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways.

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . Without specific studies, it is difficult to predict the pharmacokinetic properties of 2-Chloro-6-fluorobenzotrichloride.

Result of Action

Given its structural similarity to benzoic acid , it may share some of the molecular and cellular effects of other benzoic acid derivatives.

properties

IUPAC Name

1-chloro-3-fluoro-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4F/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAGDDZKFJHOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233448
Record name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene
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Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84473-83-6
Record name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene
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Record name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene
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Record name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene
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Record name 1-chloro-3-fluoro-2-(trichloromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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